Piperidin-3-yl-acetic acid isopropyl ester
Description
Piperidin-3-yl-acetic acid isopropyl ester is a synthetic organic compound featuring a piperidine ring substituted with an acetic acid moiety esterified with isopropyl alcohol. Piperidine derivatives are widely utilized in pharmaceutical chemistry due to their bioavailability and ability to modulate pharmacokinetic profiles.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
propan-2-yl 2-piperidin-3-ylacetate |
InChI |
InChI=1S/C10H19NO2/c1-8(2)13-10(12)6-9-4-3-5-11-7-9/h8-9,11H,3-7H2,1-2H3 |
InChI Key |
URVVAZWBCCYVRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC1CCCNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-(piperidin-3-yl)acetate typically involves the esterification of 2-(piperidin-3-yl)acetic acid with isopropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete esterification. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of propan-2-yl 2-(piperidin-3-yl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-(piperidin-3-yl)acetate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 2-(piperidin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Piperidine derivatives are often explored for their pharmacological potential, including their use as central nervous system agents.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of propan-2-yl 2-(piperidin-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, influencing neural activity. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Analogues
Piperidine vs. Pyridine Derivatives
Piperidin-3-yl-acetic acid isopropyl ester differs from pyridine-based analogs (e.g., 2-(pyridin-3-yl)acetic acid, CAS 501-81-5) in its saturated piperidine ring, which confers greater basicity and solubility in polar solvents compared to the aromatic pyridine system.
*Inferred from ethyl analog (C₉H₁₇NO₂) + isopropyl group (C₃H₇). †Calculated based on ethyl analog’s molecular weight (171.24) + 14 (C₁H₂).
Ester Group Variations
The isopropyl ester group distinguishes this compound from ethyl or methyl esters. For example:
- Ethyl 2-(piperidin-4-yl)acetate : Lower lipophilicity (logP ~1.2) compared to isopropyl esters due to shorter alkyl chains.
- HMBi (isopropyl ester of methionine) : Demonstrates rapid rumen absorption, attributed to enhanced membrane permeability from the isopropyl group.
Physicochemical Properties
Lipophilicity and Solubility
- This compound : Predicted logP ~2.5–3.0 (higher than ethyl analogs), favoring lipid bilayer penetration.
- 2-(Pyridin-3-yl)acetic acid : Water-soluble (logP ~0.5) due to polar pyridine ring and free carboxylic acid.
- Ethyl 2-(piperidin-4-yl)acetate: Moderate solubility in organic solvents (e.g., ethanol, DMSO).
Stability and Reactivity
Piperidine derivatives are generally stable under ambient conditions but may undergo hydrolysis in acidic or alkaline environments. The isopropyl ester group is less reactive than methyl esters but more hydrolytically stable than acetylated derivatives.
Biological Activity
Piperidin-3-yl-acetic acid isopropyl ester, a derivative of piperidine, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
This compound (C10H19NO2) is characterized by its piperidine ring and an ester functional group. The molecular structure allows it to interact with various biological targets, influencing its pharmacological profile.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that piperidine derivatives can possess significant antibacterial activity against a range of pathogens, suggesting potential use in treating infections .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases .
- Neuropharmacological Potential : Its ability to modulate neurotransmitter systems suggests applications in neuropharmacology, particularly in conditions like depression and anxiety .
The mechanism of action for this compound involves interactions with neurotransmitter receptors and other molecular targets. It is hypothesized that the compound may influence neural activity by modulating receptor activity, which could lead to its observed pharmacological effects.
Comparative Biological Activity
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Type | Key Characteristics | Biological Activity |
|---|---|---|
| Piperidine | Basic structure without ester group | Limited pharmacological activity |
| Piperidinone | Contains a ketone group | Varies; potential for different activities |
| Spiropiperidines | Spirocyclic structure involving a piperidine ring | Unique properties; often explored in drug development |
Antimicrobial Activity
A study on various piperidine derivatives demonstrated that certain modifications enhance antibacterial efficacy. This compound showed promising results against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .
Anti-inflammatory Studies
Research focusing on the anti-inflammatory properties of piperidine derivatives found that this compound reduced pro-inflammatory cytokine production in vitro. This suggests its potential utility in treating conditions characterized by chronic inflammation .
Neuropharmacological Research
In neuropharmacology, this compound has been evaluated for its effects on neurotransmitter systems. In vitro studies indicated that it may enhance serotonin and dopamine levels, which are crucial for mood regulation. This positions the compound as a candidate for further exploration in depression treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
